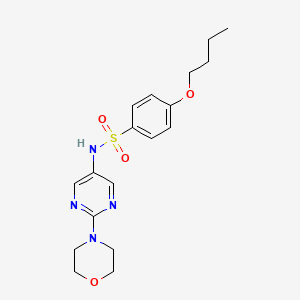![molecular formula C19H17N5O3 B2531382 N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359319-60-0](/img/structure/B2531382.png)
N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It is a member of the class of acetamides and an aromatic ether . It is functionally related to a p-anisidine and a paracetamol .
Synthesis Analysis
The synthesis of such compounds involves a series of chemical reactions . The structures of the synthesized compounds are determined using H NMR, C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Triazole compounds, which are part of the structure of this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the molecular weight of the compound can be computed .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, due to its structural complexity, plays a significant role in the synthesis of various chemical derivatives with potential biological activities. One notable example is the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, which are achieved through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters. These derivatives showcase the versatility of triazoloquinoxaline moieties for further chemical modifications and potential applications in drug development (Fathalla, 2015).
Anticancer Activity
The structural motif of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the this compound, has been explored for its anticancer properties. A series of such derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential of these compounds in the development of new anticancer agents. The introduction of different substituents has been shown to enhance the activity, highlighting the importance of structural optimization in drug design (Reddy et al., 2015).
Positive Inotropic Effects
Derivatives of 1,2,4-triazolo[4,3-a]quinoline, structurally related to this compound, have been evaluated for their positive inotropic activities. These studies have identified compounds with significant effects on the stroke volume in isolated rabbit-heart preparations, suggesting potential applications in the treatment of heart conditions. This research underlines the therapeutic potential of triazoloquinoline derivatives in cardiovascular diseases (Li et al., 2008).
Antiallergic Agents
The exploration of 1,2,4-triazolo[4,3-a]quinoxaline derivatives as antiallergic agents has led to the identification of compounds with significant activity in inhibiting antigen-induced release of histamine and passive cutaneous anaphylaxis in rats. These findings suggest the potential of these derivatives in the development of new therapies for allergic reactions, emphasizing the broad pharmacological applications of triazoloquinoxaline derivatives (Loev et al., 1985).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-21-22-18-19(26)23(15-5-3-4-6-16(15)24(12)18)11-17(25)20-13-7-9-14(27-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKHEJOQWOCECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)


![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)



